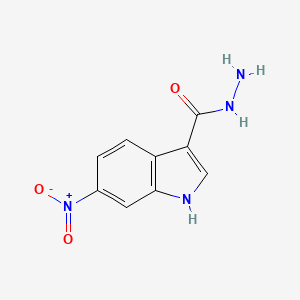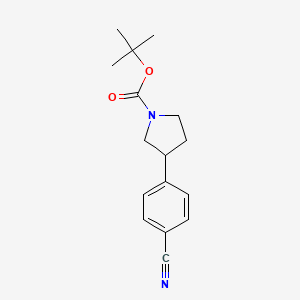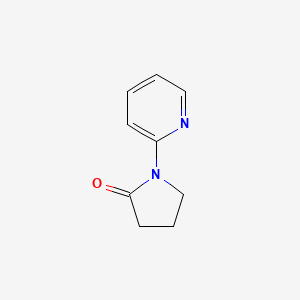
N-Allyl-3,5-dibromopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3,5-dibromopyridin-2-amine is an organic compound with the molecular formula C8H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, an amino group at the 2 position, and an allyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3,5-dibromopyridin-2-amine typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The dibromopyridine derivative is then subjected to amination to introduce the amino group at the 2 position. This can be achieved using ammonia or an amine source under suitable conditions.
Allylation: The final step involves the allylation of the amino group. This can be done using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination.
Automated Amination: Utilizing automated systems for the amination step to ensure consistency and purity.
High-Throughput Allylation: Employing high-throughput techniques for the allylation step to maximize yield and minimize reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-3,5-dibromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of debrominated pyridine derivatives.
Applications De Recherche Scientifique
N-Allyl-3,5-dibromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-Allyl-3,5-dibromopyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl group enhances its binding affinity, while the bromine atoms contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromopyridin-2-amine: Lacks the allyl group, making it less reactive in certain contexts.
N-Allyl-2-aminopyridine: Lacks the bromine atoms, affecting its chemical reactivity and binding properties.
Uniqueness
N-Allyl-3,5-dibromopyridin-2-amine is unique due to the combination of the allyl group and bromine atoms, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8Br2N2 |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
3,5-dibromo-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c1-2-3-11-8-7(10)4-6(9)5-12-8/h2,4-5H,1,3H2,(H,11,12) |
Clé InChI |
HQMVIHMWTYULNN-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=C(C=C(C=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


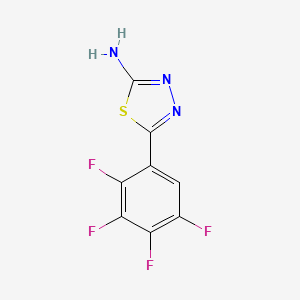
![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
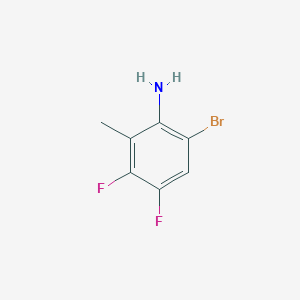
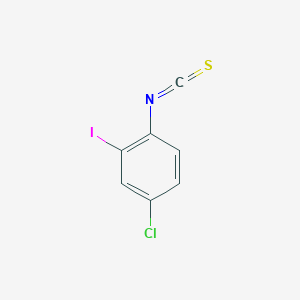
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
